[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid
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Overview
Description
[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid is a complex organic compound that features a purine base linked to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid typically involves multiple stepsThe final step involves the attachment of the phosphonic acid group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as crystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical probes
Mechanism of Action
The mechanism by which [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the purine base, which can mimic natural nucleotides and interfere with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid: Unique due to its phosphonic acid group.
[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphoric acid: Similar structure but with a phosphoric acid group instead of phosphonic acid.
[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]sulfonic acid: Contains a sulfonic acid group, offering different chemical properties
Uniqueness
This compound is unique due to its combination of a purine base with a phosphonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
653584-50-0 |
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Molecular Formula |
C11H14N5O4P |
Molecular Weight |
311.23 g/mol |
IUPAC Name |
2-[6-(prop-2-ynylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C11H14N5O4P/c1-2-3-12-10-9-11(14-6-13-10)16(7-15-9)4-5-20-8-21(17,18)19/h1,6-7H,3-5,8H2,(H,12,13,14)(H2,17,18,19) |
InChI Key |
JXXLWEZHOCHPLI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O |
Origin of Product |
United States |
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